8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound with the molecular formula C₇H₃ClF₃N₃O and a molecular weight of 237.57 g/mol . Its CAS registry number is 1428532-93-7, and it is stored under dry, room-temperature conditions to ensure stability . The compound features a triazolopyridinone core substituted with a chlorine atom at position 8 and a trifluoromethyl (-CF₃) group at position 4.
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3O/c8-4-1-3(7(9,10)11)2-14-5(4)12-13-6(14)15/h1-2H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWPPMJHVMHLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=O)N2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157859 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-93-7 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-chloro-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the reaction of appropriate pyridine derivatives with triazole precursors under controlled conditions. One common method involves the use of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with rhodium or palladium complexes under mild basic conditions (Et3N, THF, room temperature) to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research indicates that compounds similar to 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibit antitumor properties. Studies have shown that triazole derivatives can inhibit cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that modifications to the triazole ring could enhance cytotoxicity against specific cancer types .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit fungal growth. A comparative analysis of triazole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced antifungal activity .
Agrochemicals
3. Pesticide Development
The unique chemical structure of this compound has led to its exploration in developing novel pesticides. Research has indicated that triazole-based compounds can act as effective fungicides due to their ability to inhibit sterol biosynthesis in fungi .
Material Science
4. Polymer Chemistry
In polymer science, triazole-containing compounds are utilized as building blocks for synthesizing advanced materials. Their unique electronic properties and ability to form stable complexes make them suitable for applications in organic electronics and photonic devices. For example, studies have shown that incorporating triazole units into polymer backbones can enhance thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism by which 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation in cancer cells . Additionally, its neuroprotective effects may involve the inhibition of inflammatory pathways and reduction of oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolopyridinone scaffold is versatile, and substitutions at key positions modulate physicochemical properties and biological efficacy. Below is a detailed comparison with analogous derivatives:
Structural and Functional Group Variations
Substitutions at Position 6 and 8
- Key Observations: The trifluoromethyl group at position 6 improves metabolic stability and membrane permeability compared to non-fluorinated analogs . Sulfonamide derivatives (e.g., 13f) exhibit antimalarial activity but require bulkier substituents, which may reduce solubility compared to the target compound .
Modifications to the Triazolopyridinone Core
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 13f (Antimalarial) | 8-Amino Derivative (Chun et al.) |
|---|---|---|---|
| Melting Point | Not reported | 173–174°C | Not reported |
| Aqueous Solubility | Likely low (lipophilic CF₃ group) | Moderate (sulfonamide) | Higher (polar amino group) |
| Bioactivity | Herbicidal (predicted) | Antimalarial | Enzyme inhibition |
- Sulfonamide-containing analogs (e.g., 13f) have higher solubility due to ionizable groups but may exhibit faster renal clearance .
Biological Activity
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies highlighting its applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C9H9ClF3N4 |
| Molecular Weight | 301.1 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1428532-93-7 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The synthetic pathway often includes the formation of the triazole ring and subsequent chlorination and trifluoromethylation steps.
Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds with a similar triazolo scaffold inhibited tubulin polymerization and displayed potent activity against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 60 to 100 nM, showcasing their potential as anticancer agents .
The biological activity of this compound appears to be linked to its ability to interfere with microtubule dynamics. This interference leads to cell cycle arrest in the G2/M phase and promotes apoptotic cell death via mitochondrial pathways . The compound's structural features contribute to its binding affinity and selectivity towards tubulin.
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications at various positions on the triazole ring significantly affect biological activity. For example, substituents such as halogens at specific positions enhance potency against cancer cells. The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved cellular uptake .
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of several derivatives of triazolopyridines on HeLa cells. It was found that compounds with electron-withdrawing groups at the para position exhibited enhanced activity compared to their unsubstituted counterparts. The most active compound in this series demonstrated an IC50 value of approximately 60 nM .
In Vivo Efficacy
In vivo studies using zebrafish embryos showed that certain derivatives significantly inhibited HeLa cell growth, indicating potential applications in cancer therapies . These findings suggest that further development could lead to novel anticancer agents based on this scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, and how can regioselectivity be controlled during substitution?
- Methodological Answer : The synthesis often involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, microwave-assisted reactions (e.g., 150–200 W, 80–120°C) can enhance yield and reduce reaction time by promoting cyclocondensation of hydrazides with aldehydes or ketones . Chlorination at the C-8 position is typically achieved using chlorosulfonic acid in the presence of thionyl chloride, where substitution favors the C-6 position in triazolo[4,3-a]pyrimidine analogs due to electronic effects . Regioselectivity can be modulated by adjusting electron-withdrawing/donating substituents or reaction solvents (e.g., DMF vs. THF).
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and substituent placement. For instance, ¹H-NMR peaks at δ 7.4–8.6 ppm (aromatic protons) and δ 3.6–4.2 ppm (methyl/methylene groups) are diagnostic . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity (>95%). Purity is further confirmed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What are the primary pharmacological or agrochemical applications of this compound?
- Methodological Answer : The triazolopyridinone scaffold is explored as a fungicide targeting sterol biosynthesis inhibitors (SBIs) in plants, with EC₅₀ values <10 μM against Fusarium spp. . In medicinal chemistry, derivatives exhibit glycogen synthase kinase-3 (GSK-3) inhibition (IC₅₀ ~50–200 nM) via competitive ATP-binding site interactions, relevant to neurodegenerative disease research .
Advanced Research Questions
Q. How can molecular docking studies optimize the compound’s binding affinity to target proteins like GSK-3β?
- Methodological Answer : AutoDock Vina is recommended for docking simulations due to its improved scoring function and multithreading efficiency . Protonation states and tautomeric forms of the triazolopyridinone core must be pre-optimized (e.g., using Open Babel). Grid maps centered on the ATP-binding pocket (coordinates: x=15.2, y=10.5, z=12.8) with a 20 ų box size are used. Binding poses with ΔG ≤ -8 kcal/mol indicate strong interactions, validated by MD simulations (e.g., 100 ns trajectories in GROMACS) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer : Systematic substitution at C-6 (trifluoromethyl) and C-8 (chloro) positions is critical. For example:
- Replacing trifluoromethyl with sulfonamide groups (e.g., piperidin-1-ylsulfonyl) improves antimalarial activity (IC₅₀ = 0.8 μM vs. Plasmodium falciparum) by enhancing hydrophobicity .
- Introducing aryl groups at C-2 (e.g., phenyl) increases adenosine A2A receptor antagonism (Ki = 12 nM) via π-π stacking with Phe168 .
- Data tables comparing substituent effects on bioactivity are essential for SAR .
Q. What experimental strategies resolve contradictions in reported substitution patterns (e.g., C-6 vs. C-8 reactivity)?
- Methodological Answer : Discrepancies arise from divergent reaction conditions. For example:
- Chlorosulfonation in thionyl chloride favors C-6 substitution in pyrimidine analogs , while microwave-assisted synthesis in DMF may shift reactivity to C-8 .
- Isotopic labeling (e.g., ¹³C at C-6/C-8) paired with 2D NMR (HSQC, HMBC) can unambiguously assign positions .
- Computational studies (DFT, Fukui indices) predict electrophilic susceptibility, guiding synthetic optimization .
Q. How are impurities and degradation products identified during scale-up synthesis?
- Methodological Answer : LC-MS/MS with ion-trap detectors identifies trace impurities (e.g., des-chloro analogs or oxidized byproducts). Reference standards for common impurities, such as 2-[3-(4-chlorophenyl)piperazinyl]propyl derivatives, are critical for quantification . Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation pathways, requiring pH-controlled storage (pH 5–6) .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) and minimize side products.
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing in agrochemical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
